Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester
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Overview
Description
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of acetic acid, thiazole, and phenolic groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with thioacetic acid to form an intermediate, which is then reacted with 2-bromoethyl thiazole under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the ester group can produce various substituted esters.
Scientific Research Applications
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating chronic inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging reactive oxygen species and inhibiting the expression of redox-sensitive inflammatory genes. The compound also modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
AGIX-4207: A structurally related compound with similar antioxidant and anti-inflammatory properties.
Probucol: Another phenolic antioxidant with comparable cellular uptake and activity.
Uniqueness
Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to selectively inhibit certain redox-sensitive genes and pathways sets it apart from other similar compounds.
Properties
CAS No. |
680215-72-9 |
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Molecular Formula |
C22H31NO3S2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 2-[2-[4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C22H31NO3S2/c1-21(2,3)15-10-14(11-16(20(15)25)22(4,5)6)17-12-28-18(23-17)8-9-27-13-19(24)26-7/h10-12,25H,8-9,13H2,1-7H3 |
InChI Key |
FCRMPWJKIYHAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CCSCC(=O)OC |
Origin of Product |
United States |
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